molecular formula C15H20O3 B12613046 Tert-butyl 5-hydroxy-5-phenylpent-2-enoate CAS No. 919296-49-4

Tert-butyl 5-hydroxy-5-phenylpent-2-enoate

Cat. No.: B12613046
CAS No.: 919296-49-4
M. Wt: 248.32 g/mol
InChI Key: DYLCDNLZWTYDEQ-UHFFFAOYSA-N
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Description

Tert-butyl 5-hydroxy-5-phenylpent-2-enoate is an organic compound with the molecular formula C15H22O3. It is a derivative of pentenoic acid, featuring a tert-butyl ester group, a hydroxyl group, and a phenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-hydroxy-5-phenylpent-2-enoate typically involves the esterification of 5-hydroxy-5-phenylpent-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-hydroxy-5-phenylpent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The double bond in the pentenoate moiety can be reduced to a single bond using hydrogenation catalysts like Pd/C (Palladium on carbon).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Thionyl chloride in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of tert-butyl 5-oxo-5-phenylpent-2-enoate.

    Reduction: Formation of tert-butyl 5-hydroxy-5-phenylpentanoate.

    Substitution: Formation of tert-butyl 5-chloro-5-phenylpent-2-enoate.

Scientific Research Applications

Organic Synthesis

Building Block in Organic Chemistry

Tert-butyl 5-hydroxy-5-phenylpent-2-enoate serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various reactions, including:

  • Esterification : The compound can undergo esterification reactions to form esters that are useful in various chemical applications.
  • Michael Addition : Its enone functionality makes it a suitable candidate for Michael addition reactions, facilitating the synthesis of larger molecular frameworks.
Reaction TypeDescriptionApplication Example
EsterificationFormation of esters from acids and alcoholsSynthesis of flavoring agents
Michael AdditionNucleophilic addition to α,β-unsaturated carbonylsSynthesis of pharmaceuticals

Medicinal Chemistry

Potential Therapeutic Uses

Research indicates that this compound may exhibit biological activities that are beneficial in medicinal chemistry. Specific areas of interest include:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound could have antimicrobial effects against resistant strains of bacteria.
  • Anticancer Activity : Investigations into its potential anticancer properties are ongoing, with some analogs showing promise in inhibiting cancer cell proliferation.

Case Study: Antimicrobial Activity

A study examined the efficacy of compounds derived from this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant antimicrobial activity, with minimum inhibitory concentrations (MIC) as low as 4 μg/mL for certain derivatives .

Materials Science

Applications in Polymer Chemistry

The compound's structural characteristics make it suitable for applications in materials science, particularly in the development of specialty chemicals and polymers. Its incorporation into polymer matrices can enhance properties such as:

  • Thermal Stability : Polymers containing tert-butyl groups often exhibit improved thermal resistance.
  • Mechanical Strength : The inclusion of this compound can lead to stronger polymer networks.
Material PropertyEffect of this compound
Thermal StabilityIncreased resistance to thermal degradation
Mechanical StrengthEnhanced tensile strength and durability

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxy-5-phenylpent-2-enoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the double bond is hydrogenated to a single bond through the addition of hydrogen atoms.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-hydroxy-5-phenylpentanoate: Similar structure but lacks the double bond in the pentenoate moiety.

    Tert-butyl 5-chloro-5-phenylpent-2-enoate: Similar structure but has a chlorine atom instead of a hydroxyl group.

    Tert-butyl 5-oxo-5-phenylpent-2-enoate: Similar structure but has a carbonyl group instead of a hydroxyl group.

Uniqueness

Tert-butyl 5-hydroxy-5-phenylpent-2-enoate is unique due to the presence of both a hydroxyl group and a double bond in the pentenoate moiety, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic organic chemistry.

Biological Activity

Tert-butyl 5-hydroxy-5-phenylpent-2-enoate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and mitochondrial function. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacokinetics, and case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

This compound features an ester functional group and a hydroxyl group, which contribute to its reactivity and biological properties. The synthesis of this compound typically involves the olefination reaction, where tert-butyl esters are reacted with appropriate aldehydes or ketones to yield the desired enone structure. For example, reductive Horner-Wadsworth-Emmons olefination can be employed to synthesize derivatives with enhanced biological activity.

The biological activity of this compound is primarily attributed to its role as a mitofusin activator. Mitofusins are proteins that facilitate mitochondrial fusion, which is crucial for maintaining mitochondrial function and integrity. Dysfunction in mitochondrial dynamics is implicated in various neurodegenerative diseases, making mitofusin activators promising therapeutic agents.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics. In vivo studies show that the compound has a plasma half-life that allows for prolonged effects in the nervous system. For instance, after administration of a 50 mg/kg oral dose, the compound demonstrated a mean tissue residence time of approximately 3.96 hours in brain tissue, indicating substantial bioavailability in neurological contexts .

Case Studies and Research Findings

  • Neuroprotective Effects : In a study involving murine models of amyotrophic lateral sclerosis (ALS), this compound was shown to improve mitochondrial function and reduce neuronal cell death. The compound's ability to enhance mitofusin activity contributed to increased mitochondrial fusion and improved energy metabolism within neurons .
  • Cytotoxicity Studies : The compound has also been evaluated for cytotoxic effects against various cancer cell lines. Preliminary results suggest that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapeutics .
  • Structure-Activity Relationship (SAR) : Research into the SAR of this compound indicates that modifications to the phenyl group or hydroxyl positioning can significantly impact its biological activity. Compounds with enhanced hydrophobicity showed improved membrane penetration and bioactivity against resistant bacterial strains .

Data Tables

Study Model Dosage Outcome Reference
ALS StudyMurine50 mg/kgImproved neuronal survival and mitochondrial function
CytotoxicityCancer Cell LinesVariesSelective cytotoxicity observed
SAR AnalysisVarious CompoundsN/AEnhanced activity with specific modifications

Properties

CAS No.

919296-49-4

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl 5-hydroxy-5-phenylpent-2-enoate

InChI

InChI=1S/C15H20O3/c1-15(2,3)18-14(17)11-7-10-13(16)12-8-5-4-6-9-12/h4-9,11,13,16H,10H2,1-3H3

InChI Key

DYLCDNLZWTYDEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CCC(C1=CC=CC=C1)O

Origin of Product

United States

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